

ethyl (triphenylphosphoranylidene)acetate

alternative names and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl (triphenylphosphoranylidene)acetate*

Cat. No.: B024862

[Get Quote](#)

An In-depth Technical Guide to Ethyl (triphenylphosphoranylidene)acetate

For researchers, scientists, and drug development professionals, ethyl (triphenylphosphoranylidene)acetate is a crucial reagent in organic synthesis. This guide provides a comprehensive overview of its alternative names, chemical identifiers, experimental protocols for its synthesis and application in the Wittig reaction, and a visualization of these chemical processes.

Alternative Names and Identifiers

Ethyl (triphenylphosphoranylidene)acetate is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

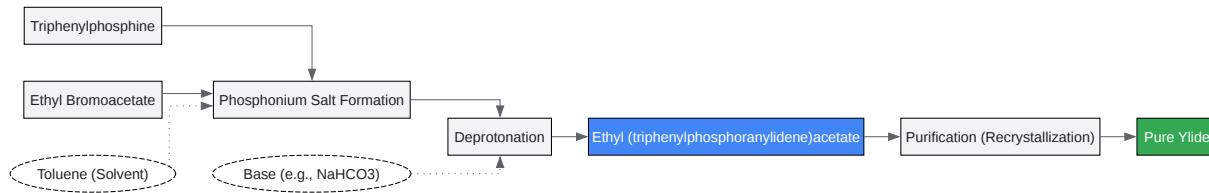
Identifier Type	Identifier
IUPAC Name	ethyl 2-(triphenyl- λ^5 -phosphanylidene)acetate
CAS Number	1099-45-2 [1] [2]
InChI	InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 [1]
InChIKey	IIHPVYJPDKJYOU-UHFFFAOYSA-N [1]
SMILES	CCOC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1 [3]
PubChem CID	70670 [4]
UNII	WX75SQL8ZF [5]

A list of common synonyms is presented in the table below to facilitate literature searches and material procurement.

Synonym
(Carbethoxymethylene)triphenylphosphorane [2]
(Ethoxycarbonylmethylene)triphenylphosphorane [2]
(Triphenylphosphoranylidene)acetic acid ethyl ester [2]
Acetic acid, (triphenylphosphoranylidene)-, ethyl ester
(2-Ethoxy-2-oxoethylidene)triphenylphosphorane [5]
(Carbethoxymethylidene)triphenylphosphorane [5]
(Ethoxycarbonylmethylidene)triphenylphosphorane [5]
Triphenylcarbethoxymethylenephosphorane [5]

Experimental Protocols

Detailed methodologies for the synthesis of ethyl (triphenylphosphoranylidene)acetate and its subsequent use in the Wittig reaction are outlined below. These protocols are intended for use by trained professionals in a laboratory setting.


This protocol describes the preparation of the ylide from triphenylphosphine and ethyl bromoacetate.

Materials:

- Triphenylphosphine (Ph_3P)
- Ethyl bromoacetate ($\text{BrCH}_2\text{CO}_2\text{Et}$)
- Toluene
- Sodium bicarbonate (NaHCO_3) or a strong base like sodium amide (NaNH_2) for deprotonation.

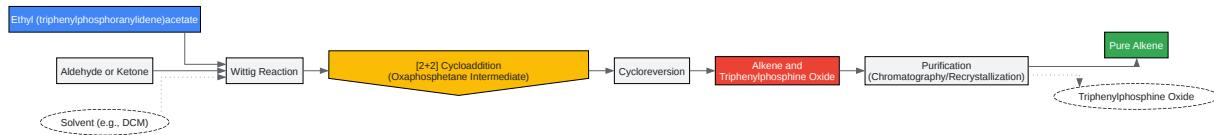
Procedure:

- In a round-bottom flask, dissolve triphenylphosphine in toluene.
- Add ethyl bromoacetate to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, to form the phosphonium salt, (triphenyl(2-ethoxy-2-oxoethyl)phosphonium) bromide.^[6]
- The resulting phosphonium salt is then deprotonated to form the ylide. This can be achieved by treatment with a base. For a stabilized ylide such as this, a moderately strong base like sodium bicarbonate is often sufficient. The reaction is typically stirred until the ylide precipitates or is extracted.^[6]
- The crude product can be purified by recrystallization to yield ethyl (triphenylphosphoranylidene)acetate as a white solid.

[Click to download full resolution via product page](#)

Synthesis of Ethyl (triphenylphosphoranylidene)acetate.

This protocol details the use of ethyl (triphenylphosphoranylidene)acetate to convert an aldehyde or ketone into an alkene.


Materials:

- Ethyl (triphenylphosphoranylidene)acetate
- An aldehyde or ketone (e.g., benzaldehyde)
- An appropriate solvent (e.g., dichloromethane, THF, or solvent-free conditions can be used)
[7]

Procedure:

- Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.
- Add ethyl (triphenylphosphoranylidene)acetate to the solution. The reaction is typically stirred at room temperature or with heating.[8]
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture contains the desired alkene and triphenylphosphine oxide as a byproduct.

- The alkene product is isolated and purified from the triphenylphosphine oxide, usually by column chromatography or recrystallization.[7]

[Click to download full resolution via product page](#)

The Wittig Reaction Workflow.

Applications in Drug Development

Ethyl (triphenylphosphoranylidene)acetate is a valuable tool in medicinal chemistry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its primary application, the Wittig reaction, allows for the stereoselective formation of carbon-carbon double bonds, a common structural motif in many drugs.[9]

While this reagent is a key building block, its direct, long-term interaction with specific signaling pathways is not its primary role. Instead, it is utilized to construct molecules that are then investigated for their biological activity. For instance, it is used in the preparation of indoles and coumarins, which are scaffolds present in many bioactive compounds.[10] Additionally, there is evidence to suggest that ethyl (triphenylphosphoranylidene)acetate can act as a cholinesterase inhibitor, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating a potential for investigation in neurodegenerative diseases.[10][11] However, a detailed signaling pathway for this inhibition is not extensively documented in the provided search results. The focus remains on its utility in synthetic chemistry to create novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate | 803-14-5 | Benchchem [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Ethyl triphenylphosphoranylideneacetate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triphenylcarbethoxymethylenephosphorane - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ethyl (triphenylphosphoranylidene)acetate alternative names and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024862#ethyl-triphenylphosphoranylidene-acetate-alternative-names-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com